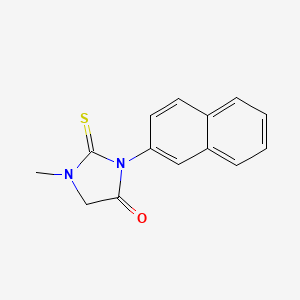

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one

Description

Propriétés

IUPAC Name |

1-methyl-3-naphthalen-2-yl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-15-9-13(17)16(14(15)18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWWGMXSYWUTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=S)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one typically involves a multi-step process starting from substituted hydrazine-carbothioamide precursors. The key step is the cyclization reaction that forms the imidazolidinone ring with a thioxo functionality. The main synthetic route can be summarized as follows:

- Step 1: Preparation of 2-(1-(naphthalen-2-yl)ethylidene)hydrazine-1-carbothioamide (Intermediate I) via condensation of naphthalene-2-carbaldehyde derivatives with hydrazine-carbothioamide.

- Step 2: Cyclization of Intermediate I with ethyl α-chloroacetate in the presence of fused sodium acetate (CH3COONa) under reflux conditions in ethanol to yield this compound (Compound II).

This approach leverages nucleophilic substitution and intramolecular cyclization to form the heterocyclic imidazolidinone core with a thioxo group.

Detailed Preparation Method

| Step | Reagents & Conditions | Description | Yield & Physical Data |

|---|---|---|---|

| 1 | Hydrazine-1-carbothioamide + 1-(naphthalen-2-yl)ethylidene derivative | Formation of hydrazine-carbothioamide intermediate (Compound I) | Yield: 82%, Melting Point: 158 °C |

| 2 | Compound I (2.43 g, 0.01 mol), ethyl α-chloroacetate (0.01 mol), fused sodium acetate (0.03 mol), ethanol (20 mL), reflux 4 hours | Cyclization to this compound (Compound II) | Yield: 80%, Melting Point: 201-203 °C |

Characterization of Compound II:

- FTIR peaks: 3138 cm⁻¹ (NH), 1707 cm⁻¹ (C=O), 1242 cm⁻¹ (C=S)

- ¹H NMR (δ ppm): 2.08 (s, 3H, CH3), 3.89 (s, 2H, CH2CO), 7.51-8.80 (m, 7H, aromatic H), 12.01 (s, 1H, NH)

- The compound exists in tautomeric forms involving SH and NH groups in the 2-thioxo-imidazolidin-4-one ring.

Reaction Mechanism Insights

The cyclization involves nucleophilic attack of the hydrazine-carbothioamide sulfur or nitrogen on the α-chloroacetate carbon, followed by ring closure to form the five-membered imidazolidinone ring. The presence of fused sodium acetate acts as a base to facilitate deprotonation and promote cyclization.

Derivative Syntheses and Modifications

The compound serves as a versatile intermediate for synthesizing various heterocyclic derivatives by further reactions, such as:

- Reaction with glycine and trimethylamine to form biimidazolidine-dione derivatives.

- Reaction with sodium azide in acetone to yield tetrazole-substituted derivatives.

- Reaction with thioglycolic acid to form thiazolidin-4-one derivatives.

- Alkylation with benzyl bromide in pyridine to produce benzyl-substituted analogues.

These modifications demonstrate the synthetic flexibility of the core compound and its potential for structural diversification.

Summary Table of Preparation Conditions and Yields

| Compound | Starting Material(s) | Reagents & Solvent | Conditions | Yield (%) | Melting Point (°C) | Key Characterization Data |

|---|---|---|---|---|---|---|

| Intermediate I | Hydrazine-carbothioamide + naphthalen-2-yl derivative | - | Condensation | 82 | 158 | - |

| This compound (II) | Intermediate I + ethyl α-chloroacetate | Fused CH3COONa, ethanol | Reflux 4 h | 80 | 201-203 | FTIR, ¹H NMR, Mass Spec |

| Biimidazolidine-dione (III) | Compound II + glycine + trimethylamine | Ethanol | Reflux 9 h | 73 | 190-192 | FTIR, ¹H NMR, Elemental Analysis |

| Tetrazole derivative (IV) | Compound II + sodium azide | Dry acetone | Reflux 3 h | 44 | 212-214 | FTIR, ¹H NMR, Elemental Analysis |

| Thiazolidin-4-one derivative (V) | Compound II + thioglycolic acid | Dry benzene | Heat 8 h | 73 | 198-200 | FTIR, ¹H NMR, Elemental Analysis |

| Benzyl-substituted derivative (VI) | Compound II + benzyl bromide | Pyridine | Reflux 4 h | 74 | 208-210 | FTIR, ¹H NMR |

Research Findings and Challenges

- The synthetic methods yield moderate to good yields (44–82%) depending on the derivative.

- The reactions require careful control of reflux times and stoichiometry.

- Characterization by FTIR, ¹H NMR, mass spectrometry, and elemental analysis confirms the structures.

- The synthetic routes are robust and reproducible for laboratory-scale preparation.

- Challenges include optimizing yields for some derivatives and scaling up the reactions for industrial applications.

Analyse Des Réactions Chimiques

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the naphthyl group or the imidazolidinone ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares its 2-thioxoimidazolidin-4-one core with numerous derivatives, differing primarily in substituents at N1, N3, and C5. Key structural analogs include:

Activité Biologique

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one is a derivative of the thioxoimidazolidin-4-one scaffold, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

Cytotoxicity

Research indicates that derivatives of thioxoimidazolidin-4-one exhibit significant cytotoxic activity against various cancer cell lines. A notable study evaluated the cytotoxic effects of several derivatives, including this compound, against HepG2 liver cancer cells. The compound demonstrated potent cytotoxicity with an IC50 value comparable to established chemotherapeutic agents such as Staurosporine and 5-Fluorouracil (5-FU) .

The mechanism underlying the cytotoxic effects of this compound involves apoptosis induction and cell cycle arrest. Specifically, treatment with the compound resulted in a significant increase in pro-apoptotic gene expression (e.g., p53, PUMA, Caspase 3) while downregulating anti-apoptotic genes like Bcl-2. Additionally, it was found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

In Vivo Studies

In vivo experiments using SEC-carcinoma models demonstrated that treatment with this compound led to improved antioxidant levels and reduced oxidative stress markers. The compound significantly elevated levels of key antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) compared to untreated controls .

| Parameter | Control Group | Treated Group |

|---|---|---|

| GSH (mg/g tissue) | 18.23 | 39.27 |

| CAT (U/g tissue) | 21.69 | 46.9 |

| SOD (U/g tissue) | 27.36 | 48.69 |

Case Studies

A detailed case study highlighted the potential of thioxoimidazolidin-4-one derivatives in treating liver cancer. The study utilized both in vitro and in vivo approaches to assess the efficacy of these compounds. The findings indicated that these compounds not only induced apoptosis but also exhibited selectivity towards cancerous cells over normal liver cells, suggesting a promising therapeutic index for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one, considering yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between methylamine derivatives and naphthalene-containing precursors. Key steps include:

- Reflux conditions : Use chloroform or acetic acid/sodium acetate buffer under reflux (18–24 hours) to facilitate cyclization and thioamide formation .

- Catalysts : Catalytic amounts of NEt₃ improve reaction efficiency by neutralizing acidic byproducts .

- Purification : Column chromatography with ethyl acetate:hexane (6:4 v/v) or recrystallization from ethanol enhances purity (>85% yield) .

- Validation : Monitor reaction progress via TLC and confirm structure using FTIR (C=O at ~1730 cm⁻¹, C=N at ~1570 cm⁻¹) and HRMS (m/z 300.10 for core structure) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.0–7.6 ppm for naphthalene), methyl groups (δ 2.1–3.5 ppm), and thiocarbonyl carbons (δ ~180–182 ppm) .

- FTIR : Confirm thiouracil moiety via C=S stretching (~1269 cm⁻¹) and carbonyl groups (C=O at ~1730 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., m/z 300.10156 for C₁₅H₁₆N₄OS) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use DFT or ab initio methods to model transition states and predict reactivity at the thiouracil or naphthalene moieties .

- Feedback loops : Integrate experimental data (e.g., reaction yields, spectral data) into computational models to refine reaction conditions (e.g., solvent polarity, temperature) .

- Case Study : ICReDD’s approach reduced reaction optimization time by 40% in analogous imidazole derivatives .

Q. How to resolve contradictions in NMR data when synthesizing novel analogs?

- Methodological Answer :

- Cross-validation : Compare ¹H NMR with ¹³C NMR and DEPT-135 to distinguish overlapping signals (e.g., aromatic protons vs. imidazole protons) .

- Solvent effects : Use DMSO-d₆ to resolve broad peaks caused by hydrogen bonding .

- Impurity analysis : Employ HPLC with UV detection (λ = 254 nm) to identify unreacted precursors or byproducts .

Q. What strategies improve the compound’s solubility for pharmacological testing without altering bioactivity?

- Methodological Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at the methyl or naphthalene positions, guided by QSAR models .

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining stability .

- Prodrug approach : Synthesize phosphate or glycoside derivatives for enhanced aqueous solubility, as demonstrated in thiazolidinone analogs .

Data Contradiction Analysis

Q. How to address discrepancies in FTIR spectra between synthesized batches?

- Methodological Answer :

- Batch comparison : Analyze C=S (1269 cm⁻¹) and C=O (1730 cm⁻¹) peak intensities to assess thiouracil content. Lower C=S intensity suggests incomplete thiolation .

- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >350°C) to rule out solvent residues .

Experimental Design

Q. What reactor designs optimize scalability for multi-gram synthesis?

- Methodological Answer :

- Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., dimerization) in exothermic steps .

- Membrane separation : Isolate intermediates using nanofiltration membranes (MWCO 200–300 Da) to enhance purity .

Advanced Structural Analysis

Q. How to determine the crystal structure of this compound for mechanistic studies?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (9:1 v/v) at 4°C. Resolve torsion angles (e.g., naphthalene-imidazolidinone dihedral angle) to assess planarity .

- Validation : Compare experimental bond lengths (C-S = 1.68 Å) with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.